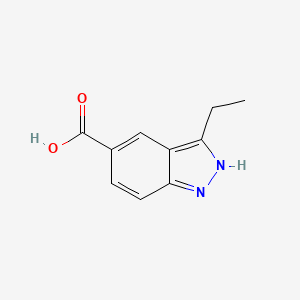

3-Ethyl-1H-indazole-5-carboxylic acid

Beschreibung

3-Ethyl-1H-indazole-5-carboxylic acid (C₁₀H₁₀N₂O₂) is a heterocyclic compound featuring an indazole core substituted with an ethyl group at position 3 and a carboxylic acid group at position 5. The indazole scaffold is a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The ethyl group enhances lipophilicity, while the carboxylic acid moiety confers polarity, influencing solubility and reactivity. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis .

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

3-ethyl-2H-indazole-5-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-7-5-6(10(13)14)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

HFJDUDWMJXQGDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C2C=C(C=CC2=NN1)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

3-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid

- Structure : Replaces the ethyl group with a trifluoromethyl (-CF₃) group at position 3.

- Properties : The electron-withdrawing -CF₃ group increases electronegativity and lipophilicity compared to ethyl, enhancing metabolic stability and membrane permeability. However, this reduces aqueous solubility .

- Applications : Used in drug discovery for targets requiring strong electron-withdrawing effects, such as kinase inhibitors.

5-Methyl-1H-indazole-3-carboxylic Acid Ethyl Ester

- Structure : Features a methyl group at position 5 and an ethyl ester (-COOEt) at position 3 instead of a carboxylic acid.

- Properties : The ester group reduces polarity, improving bioavailability but limiting hydrogen-bonding capacity. Demonstrates antiarthritic activity in preclinical models at low toxicity .

Substituent Variations at Position 5

Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate

Positional Isomerism

1-Methyl-1H-indazole-6-carboxylic Acid

- Structure : Methyl group at N1 and carboxylic acid at position 6 (vs. position 5 in the target compound).

- Properties : Altered electronic distribution due to positional isomerism affects interaction with biological targets. Used in studies exploring structure-activity relationships for enzyme inhibition .

Extended Ring Systems

3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic Acid

- Structure : A benzo-fused indazole derivative with -CF₃ at position 3.

- Applications include high-throughput screening for anticancer agents .

Comparative Data Table

Key Research Findings

- Antiarthritic Activity: Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate (from ) demonstrated superior efficacy in reducing inflammation in rat arthritis models at non-toxic doses .

- Metabolic Stability : Trifluoromethyl-substituted analogs () exhibit prolonged half-lives due to resistance to oxidative metabolism, making them suitable for oral drug formulations .

- Synthetic Utility : The carboxylic acid group in 3-Ethyl-1H-indazole-5-carboxylic acid facilitates derivatization into amides or esters, enabling diversification in medicinal chemistry .

Vorbereitungsmethoden

Ring Construction via Diazotization and Cyclization

A common method for indazole synthesis involves diazotization of o-toluidine derivatives followed by cyclization. For example, diazotization of 3-ethyl-5-nitro-o-toluidine could yield 3-ethyl-5-nitro-1H-indazole, which is subsequently reduced and oxidized to the carboxylic acid. However, this route requires precise control over nitro group positioning and reduction conditions.

Directed Lithiation for C-3 Ethylation

The use of protecting groups to enable directed lithiation at position 3 is a widely validated strategy. As demonstrated in the synthesis of indazole-3-carboxamides, protecting the indazole nitrogen with (2-chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) enables selective deprotonation at C-3 using n-BuLi. Quenching the lithiated species with ethyl iodide introduces the ethyl group:

After deprotection with tetrabutylammonium fluoride (TBAF), the free 3-ethyl-1H-indazole is obtained.

Optimized Stepwise Synthesis

Combining these strategies, the following optimized protocol emerges:

Synthesis of Ethyl 1H-Indazole-5-carboxylate

Starting material: Ethyl 1H-indazole-5-carboxylate (PubChem CID 1501980), synthesized via:

-

Diazotization of 5-nitro-o-toluidine.

Characterization Data :

SEM Protection and C-3 Ethylation

-

Lithiate at C-3 using n-BuLi (-78°C, 1 h).

-

Quench with ethyl iodide (0°C to RT, 2 h).

Ester Hydrolysis to Carboxylic Acid

Hydrolyze the ethyl ester using 6M HCl at 90°C for 4 h:

Isolation : Precipitate by cooling to 10°C, filter, and dry under vacuum.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Directed Lithiation | 75 | 98 | Regioselective ethylation |

| Diazotization/Cyclization | 60 | 95 | Scalability |

| Oxidation of Methyl | 50 | 90 | Avoids lithiation |

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-1H-indazole-5-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazines with ketones or aldehydes, followed by alkylation at the indazole nitrogen. For high purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended, with final recrystallization in ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate stability. Structural confirmation requires H/C NMR and LC-MS (ESI+ mode, m/z 205 [M+H]) .

Q. Which spectroscopic techniques are critical for characterizing 3-Ethyl-1H-indazole-5-carboxylic acid?

- Methodological Answer : Key techniques include:

- FT-IR : Carboxylic acid C=O stretch (~1700 cm), indazole N-H stretch (~3400 cm).

- NMR : H NMR (DMSO-d6) shows ethyl protons (δ 1.2–1.4 ppm, triplet) and indazole aromatic protons (δ 7.5–8.3 ppm). C NMR confirms the carboxylic carbon (δ ~168 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) with <2 ppm error .

Q. How should researchers handle solubility and stability challenges during storage?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or methanol. For long-term stability, store at −20°C under inert gas (argon) in amber vials to prevent photodegradation. Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) monitors decomposition .

Advanced Research Questions

Q. What computational approaches predict the bioactivity of 3-Ethyl-1H-indazole-5-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties. Molecular docking (AutoDock Vina) against targets like kinases or GPCRs evaluates binding affinity. Pharmacophore modeling (MOE software) identifies critical functional groups for activity modulation .

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

- pH : Use buffers (e.g., Tris-HCl, pH 7.4) to maintain enzyme activity.

- Controls : Include positive (e.g., staurosporine for kinases) and solvent controls.

- Data Normalization : Express inhibition as % activity relative to controls, with triplicate runs. Statistical analysis (ANOVA, p<0.05) identifies outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies improve yield in multi-step syntheses of indazole derivatives?

- Methodological Answer : Optimize alkylation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. For carboxylation, employ Pd-catalyzed carbonylation (CO gas, 80°C) with >80% yield. Monitor intermediates via inline IR spectroscopy to minimize side reactions .

Q. How do structural modifications at the indazole 3-position affect physicochemical properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, CF) at the 3-position increases acidity (pKa ~4.5 vs. ~5.2 for ethyl). LogP values (measured via shake-flask method) correlate with alkyl chain length, impacting membrane permeability. X-ray crystallography (Cu-Kα radiation) reveals steric effects on crystal packing .

Data Contradiction Analysis

Q. Discrepancies in reported IC values for kinase inhibition: How to address?

- Methodological Answer : Variability may stem from enzyme sources (recombinant vs. native) or assay formats (radiometric vs. fluorescence). Perform dose-response curves (10-point, 3-fold dilutions) with ATP concentrations adjusted to Km values. Use standardized datasets (e.g., ChEMBL) for cross-comparison .

Experimental Design Considerations

Q. What in vitro models best evaluate the anti-inflammatory potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.